1-(4-Fluorobenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid
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Overview
Description
1-(4-Fluorobenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid is a chemical compound characterized by its unique structure, which includes a fluorine atom on the benzene ring, a sulfonyl group, and a hydroxyl group on the pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorobenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid typically involves multiple steps, starting with the preparation of 4-fluorobenzenesulfonyl chloride. This intermediate can be reacted with appropriate amines and carboxylic acids under controlled conditions to form the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle hazardous chemicals safely. The process would be optimized to maximize yield and minimize by-products, ensuring cost-effectiveness and environmental compliance.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluorobenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrrolidines or benzene derivatives.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as inflammation and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
1-(4-Fluorobenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid can be compared to other similar compounds, such as 1-(3-fluorobenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid and 1-(2-fluorobenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid. These compounds differ in the position of the fluorine atom on the benzene ring, which can affect their chemical properties and biological activities.
Comparison with Similar Compounds
1-(3-Fluorobenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid
1-(2-Fluorobenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid
1-(4-Chlorobenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid
1-(4-Methoxybenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid
This compound's unique structure and potential applications make it a valuable subject of study in various scientific fields. Further research and development may uncover new uses and benefits, contributing to advancements in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
1-(4-fluorophenyl)sulfonyl-4-hydroxypyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO5S/c12-7-1-3-9(4-2-7)19(17,18)13-6-8(14)5-10(13)11(15)16/h1-4,8,10,14H,5-6H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDYGDLFTYNVSOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1C(=O)O)S(=O)(=O)C2=CC=C(C=C2)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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